
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one” appears to contain an azetidine group and a tetrahydroquinazoline group. Azetidine is a four-membered ring with one nitrogen atom and three carbon atoms . Tetrahydroquinazoline is a bicyclic compound containing a benzene ring fused to a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the azetidine and tetrahydroquinazoline groups. The exact structure would depend on the specific locations of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and tetrahydroquinazoline groups. Azetidines are known to participate in reactions such as ring-opening reactions . Tetrahydroquinazolines can undergo reactions like oxidation and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could contribute to its ring-strain energy .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one and its derivatives highlights their potent antimicrobial properties. Synthesized compounds containing the azetidinone moiety have been shown to exhibit significant antibacterial and antifungal activities against a variety of strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains. Notably, the structure-activity relationship analysis indicates that specific substitutions on the azetidinone ring can significantly influence antimicrobial efficacy, providing insights into the design of more potent derivatives (Desai & Dodiya, 2014; Lokh, Wala, & Patel, 2013).
Antibacterial Applications Against Gram-positive and Gram-negative Bacteria
Azetidinone derivatives have demonstrated exceptional antibacterial activities, notably against Gram-positive as well as challenging Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis. The structural modifications, particularly the introduction of azole moieties, have been crucial in expanding the spectrum of activity of these compounds. This advancement could pave the way for the development of novel antibacterial agents capable of addressing the increasing issue of antibiotic resistance. The observed differences in antibacterial activity based on substituent effects provide valuable information for the rational design of new compounds with enhanced efficacy and broader antibacterial spectrum (Genin et al., 2000).
Potential in Cancer Treatment
Azetidinone-containing compounds have shown promising results in cancer treatment. The discovery of compounds like AZD9833, which acts as a selective estrogen receptor degrader and antagonist, indicates the potential of azetidinone derivatives in the treatment of ER+ breast cancer. This compound has demonstrated a comparable pharmacological profile to fulvestrant in degrading ERα in cell lines, with favorable physicochemical and preclinical pharmacokinetic properties, leading to its advancement into clinical trials. Such findings underscore the therapeutic potential of azetidinone derivatives in oncology, offering a new avenue for the development of cancer therapeutics (Scott et al., 2020).
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-13-10-4-2-1-3-8(10)7-14(11)9-5-12-6-9/h1-4,9,12H,5-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZRDGBOCXDONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)
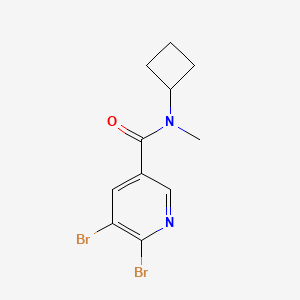
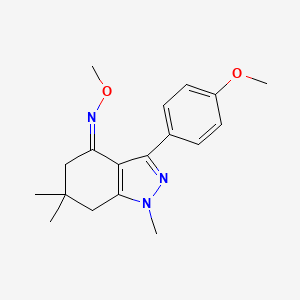
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)
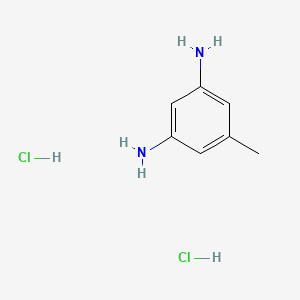
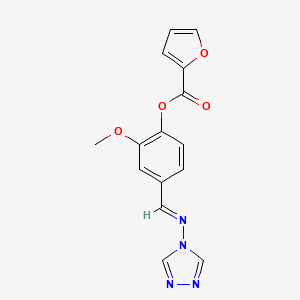
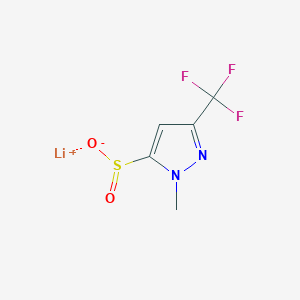
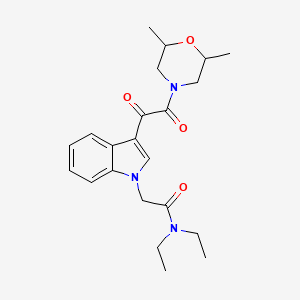
![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)